molecular formula C11H10N2O2 B15209350 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione CAS No. 62349-57-9

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione

Katalognummer: B15209350
CAS-Nummer: 62349-57-9
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: WOUIVMKEXPGXKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methyl and p-tolyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione typically involves the reaction of hydrazine derivatives with diketones. One common method is the reaction of p-tolylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazole-4,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(p-tolyl)-3-methyl-1H-pyrazole-5-ol: Similar structure but with a hydroxyl group at the 5-position.

    3-methyl-1-(p-tolyl)-1H-pyrazole-5-methylemine: Similar structure but with a methylemine group at the 5-position.

Uniqueness

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione is unique due to the presence of both methyl and p-tolyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides a distinct electronic environment that can be exploited in various applications .

Eigenschaften

CAS-Nummer

62349-57-9

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione

InChI

InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3

InChI-Schlüssel

WOUIVMKEXPGXKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.